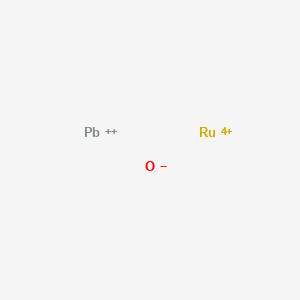
2,2-diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide is a synthetic organic compound characterized by the presence of a 3,4,5-trimethoxybenzyl group attached to an acetamide moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide typically involves the reaction of 3,4,5-trimethoxybenzylamine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反応の分析
Types of Reactions: 2,2-Diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetamide group can be reduced to an amine under appropriate conditions.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
2,2-Diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine: Studied for its potential anti-cancer properties, particularly in targeting tubulin polymerization.
Industry: Potential use in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 2,2-diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide involves its interaction with molecular targets such as tubulin, a protein involved in cell division. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and thus preventing cell division. This mechanism is similar to that of other known tubulin inhibitors .
類似化合物との比較
Colchicine: A well-known tubulin inhibitor with a similar mechanism of action.
Combretastatin: Another tubulin inhibitor with structural similarities.
Podophyllotoxin: A natural product that also targets tubulin polymerization.
Uniqueness: 2,2-Diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide is unique due to the presence of the 3,4,5-trimethoxybenzyl group, which enhances its binding affinity and specificity for the colchicine binding site on tubulin. This structural feature may contribute to its enhanced biological activity compared to other similar compounds .
特性
CAS番号 |
292644-06-5 |
|---|---|
分子式 |
C24H25NO4 |
分子量 |
391.5 g/mol |
IUPAC名 |
2,2-diphenyl-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H25NO4/c1-27-20-14-17(15-21(28-2)23(20)29-3)16-25-24(26)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-15,22H,16H2,1-3H3,(H,25,26) |
InChIキー |
GRWLGARCFDGVNS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)
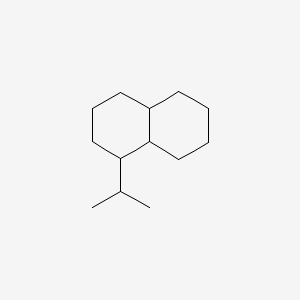
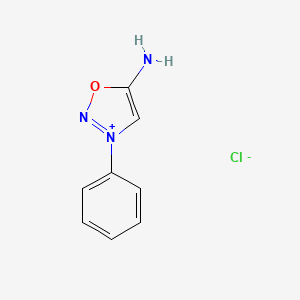
![2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14161025.png)
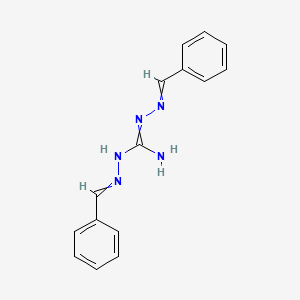

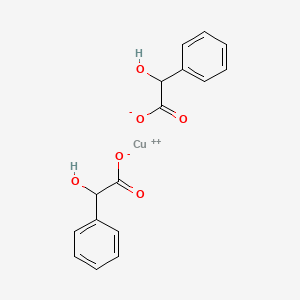
![N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B14161039.png)
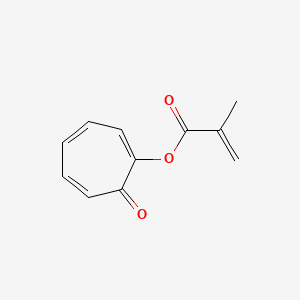
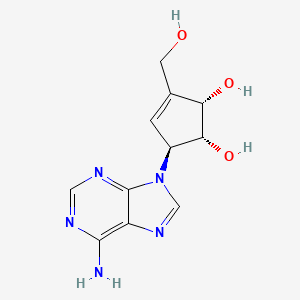
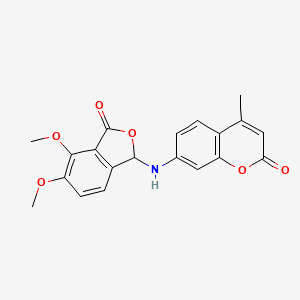
![7H-Benzo[c]phenothiazine, 7-chloroacetyl-](/img/structure/B14161072.png)
![1-[(2Z)-1-ethylpyridin-2(1H)-ylidene]-3-prop-2-en-1-ylthiourea](/img/structure/B14161073.png)
